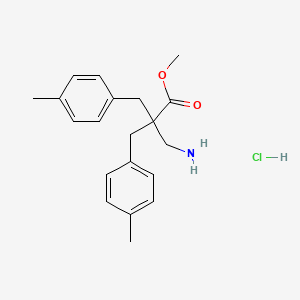

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride

Description

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride (CAS: 1255099-51-4) is a structurally complex ester hydrochloride characterized by two 4-methylbenzyl groups at the 2-position of the propanoate backbone. Its molecular formula is C₂₂H₂₈ClNO₂, with a molecular weight of 347.88 . The compound is cataloged under MDL number MFCD17926194 and is typically used in pharmaceutical research as a chiral intermediate or peptide synthesis building block. Its bis(4-methylbenzyl) substituents confer significant steric bulk and hydrophobicity, influencing solubility and metabolic stability .

Properties

Molecular Formula |

C20H26ClNO2 |

|---|---|

Molecular Weight |

347.9 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]propanoate;hydrochloride |

InChI |

InChI=1S/C20H25NO2.ClH/c1-15-4-8-17(9-5-15)12-20(14-21,19(22)23-3)13-18-10-6-16(2)7-11-18;/h4-11H,12-14,21H2,1-3H3;1H |

InChI Key |

FZGQBDCGXSUWOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)(CN)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride typically involves the reaction of 3-amino-2,2-bis(4-methylbenzyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights

Steric and Electronic Effects

- The target compound’s bis(4-methylbenzyl) groups create significant steric hindrance, reducing enzymatic hydrolysis rates compared to simpler esters like methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride . This enhances metabolic stability, a critical factor in drug design.

- Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride introduces a methoxy group, improving aqueous solubility but reducing membrane permeability compared to the hydrophobic target compound .

Biological Activity

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has a molecular formula of and a molar mass of approximately 363.89 g/mol. Its structure features two 4-methylbenzyl groups attached to a central propanoate moiety, which enhances its lipophilicity and may influence its pharmacological properties .

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Anticancer Properties : The compound has shown promise in inducing apoptosis in cancer cell lines. Specific mechanisms include cell cycle arrest and activation of apoptotic pathways, indicating its potential as an anticancer agent .

- Neuroprotective Effects : There are indications that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. This could be attributed to its ability to modulate neurotransmitter systems or reduce oxidative stress .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest that it may interact with specific biological targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or signal transduction pathways critical for cell survival and proliferation .

- Receptor Modulation : Interaction with various receptors in the central nervous system could explain some of its neuroprotective effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride | Simpler structure with only one aromatic group | |

| Methyl 3-amino-2-(2-methoxy-3-methylphenyl)propanoate | Features a methoxy group; different substitution pattern affects activity | |

| Methyl 3-amino-2-methylpropanoate hydrochloride | Smaller size; lacks aromatic character; simpler pharmacological profile |

The dual aromatic substitution in this compound is believed to enhance its biological activity compared to simpler analogs .

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

- Cancer Cell Studies : In vitro experiments showed that the compound induced apoptosis in human cancer cell lines, with mechanisms involving mitochondrial dysfunction and caspase activation .

- Neuroprotection : Research indicated that treatment with this compound reduced neuronal death in models of oxidative stress, highlighting its potential role in neurodegenerative disease therapy .

Q & A

Basic: What are the key steps in synthesizing Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride, and how are intermediates purified?

Answer:

The synthesis typically involves esterification of 3-amino-2-(4-methylbenzyl)propanoic acid with methanol under acidic conditions, followed by hydrochloride salt formation . Critical steps include:

- Reagent selection : Use of thionyl chloride (SOCl₂) for carboxyl group activation.

- Purification : Recrystallization from chloroform-methanol mixtures to isolate intermediates ; column chromatography (silica gel, eluent: ethyl acetate/hexane) for final product purification .

- Characterization : NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm structure and purity .

Basic: What physical and chemical properties are critical for handling this compound in laboratory settings?

Answer:

Key properties include:

- Physical state : White crystalline solid with a melting point range of 180–185°C (decomposition may occur above this) .

- Solubility : High solubility in polar aprotic solvents (DMSO, DMF), moderate in methanol; low in water due to hydrochloride salt form .

- Stability : Hygroscopic—store under inert gas (N₂/Ar) at 2–8°C .

- Reactivity : Amino group participates in nucleophilic reactions; ester group hydrolyzes under acidic/basic conditions .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

Optimization strategies include:

- Temperature control : Maintain 0–5°C during esterification to minimize side reactions .

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Scale-up techniques : Continuous flow reactors for improved mixing and heat dissipation .

- In-line analytics : FTIR monitoring of reaction progress to identify endpoint .

Advanced: What structural features influence the compound’s biological activity, and how can SAR studies be designed?

Answer:

The bis(4-methylbenzyl) groups enhance hydrophobic interactions with target receptors, while the amino group facilitates hydrogen bonding . For SAR studies:

- Analog synthesis : Replace 4-methylbenzyl with halogenated or methoxy-substituted benzyl groups .

- Assays : Use in vitro binding assays (e.g., fluorescence polarization) to measure affinity for enzymes/receptors .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes .

Basic: Which analytical methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H (δ 1.2–3.5 ppm for methyl/benzyl protons), ¹³C (δ 170–175 ppm for ester carbonyl) .

- Mass spectrometry : ESI-MS (expected [M+H]⁺ ~350–400 m/z) .

- Elemental analysis : Validate %C, H, N, Cl within ±0.3% of theoretical values .

Advanced: How can discrepancies in reported biological activity data be resolved?

Answer:

Contradictions may arise from:

- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity .

- Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) .

- Structural analogs : Compare activity of stereoisomers (e.g., (R)- vs. (S)-configurations) .

Advanced: What strategies mitigate environmental risks during lab-scale use?

Answer:

- Waste management : Neutralize acidic waste with NaHCO₃ before disposal .

- Ventilation : Use fume hoods during synthesis to limit aerosol exposure .

- Spill protocols : Absorb with vermiculite; avoid water to prevent hydrolysis .

Basic: How is the hydrochloride salt form advantageous in pharmacological studies?

Answer:

- Enhanced solubility : Improves bioavailability in aqueous media (e.g., cell culture assays) .

- Stability : Reduces degradation during storage compared to freebase form .

Advanced: What crystallographic techniques elucidate the compound’s 3D structure?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (CHCl₃/MeOH) .

- Data refinement : SHELXL software for hydrogen placement and thermal parameter adjustment .

Advanced: How can computational methods predict metabolic pathways?

Answer:

- Software tools : Use Schrödinger’s ADMET Predictor or MetaCore for phase I/II metabolism modeling .

- In vitro validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.